1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide
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Overview
Description
1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide is a chemical compound that features an anthracene moiety attached to a pyridinium ring. This compound is of interest due to its unique photophysical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide typically involves the alkylation of 9-anthracenylmethyl chloride with 4-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Pyridine derivatives.
Substitution: Various salts depending on the nucleophile used.
Scientific Research Applications
1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong emission properties.
Biology: Employed in cellular imaging to study biological processes.
Medicine: Investigated for potential use in photodynamic therapy.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide involves its ability to absorb light and emit fluorescence. The anthracene moiety acts as the chromophore, while the pyridinium ring enhances solubility and stability. Upon excitation by light, the compound undergoes a transition to an excited state, followed by emission of light as it returns to the ground state. This property is exploited in various applications, including imaging and sensing.
Comparison with Similar Compounds
Similar Compounds
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Similar in structure but contains a benzimidazole ring instead of a pyridinium ring.
9,10-Diphenylanthracene: Another anthracene derivative used in photophysical applications.
Uniqueness
1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide is unique due to its combination of an anthracene moiety with a pyridinium ring, providing a balance of photophysical properties and solubility. This makes it particularly useful in applications requiring strong fluorescence and stability in aqueous environments.
Properties
CAS No. |
61865-01-8 |
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Molecular Formula |
C20H16BrN |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C20H16N.BrH/c1-15-10-12-21(13-11-15)20-18-8-4-2-6-16(18)14-17-7-3-5-9-19(17)20;/h2-14H,1H3;1H/q+1;/p-1 |
InChI Key |
FUSCFUDEPNZMRO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-] |
Origin of Product |
United States |
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